molecular formula C14H18O3 B3151601 Ethyl 4-(4-acetylphenyl)butanoate CAS No. 71665-59-3

Ethyl 4-(4-acetylphenyl)butanoate

Cat. No.: B3151601
CAS No.: 71665-59-3
M. Wt: 234.29 g/mol
InChI Key: AIWVXEZVUBWIOG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylphenyl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a butanoate ester linked to a phenyl ring with an acetyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-acetylphenyl)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of 4-(4-acetylphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via the formation of an intermediate ester, which is then converted to the final product .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides. These react with ethanol under controlled conditions to yield the desired ester. The process is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylphenyl)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: 4-(4-acetylphenyl)butanoic acid and ethanol.

    Reduction: 4-(4-acetylphenyl)butanol.

    Substitution: Depends on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-(4-acetylphenyl)butanoate can be compared with other esters such as:

Properties

IUPAC Name

ethyl 4-(4-acetylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-12-7-9-13(10-8-12)11(2)15/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVXEZVUBWIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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